N-t-Boc-valacyclovir-d8
Description
Contextualization of Valacyclovir (B1662844) Derivatives in Chemical Synthesis and Research
Valacyclovir, the L-valyl ester of acyclovir (B1169), is a prodrug with significantly improved oral bioavailability compared to its parent compound, acyclovir. google.comgoogle.com Acyclovir is an acyclic nucleoside analogue with potent inhibitory activity against several herpes viruses. cymitquimica.compharmaffiliates.com The enhanced absorption of valacyclovir is attributed to its recognition by the peptide transporter PepT1 in the intestinal mucosa. nih.gov
The synthesis and study of valacyclovir derivatives are crucial for several reasons. Firstly, the development of efficient and pure synthetic routes to valacyclovir is a key objective in pharmaceutical manufacturing. thepharmajournal.com This involves exploring different protecting groups and coupling reagents to optimize yield and minimize impurities. google.comgoogle.com Secondly, the synthesis of derivatives allows for the investigation of structure-activity relationships, helping researchers to understand how modifications to the molecule affect its transport, metabolism, and antiviral activity. nih.gov Furthermore, the preparation of isotopically labeled versions and related compounds as analytical standards is essential for pharmacokinetic studies, impurity profiling, and quality control. pharmaffiliates.comthepharmajournal.com For instance, various derivatives, including urea (B33335) and thiourea (B124793) derivatives of valacyclovir, have been synthesized to explore new biological activities. scispace.com
Rationale for N-t-Boc Protection and Deuterium (B1214612) Isotopic Labeling (d8) in Academic Inquiry
The specific modifications present in N-t-Boc-valacyclovir-d8 serve distinct and important purposes in chemical research.
N-t-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. nih.govwikipedia.org In the synthesis of valacyclovir, the amino group of the valine ester is protected to prevent unwanted side reactions during the coupling of valine to acyclovir. google.comgoogle.com The Boc group is favored due to its stability under a variety of conditions and the relative ease of its removal under acidic conditions. sigmaaldrich.comorganic-chemistry.org The use of N-t-Boc-valine in the synthesis of valacyclovir is a common strategy to produce the desired ester linkage efficiently. google.comgoogle.com Therefore, N-t-Boc-valacyclovir is a key intermediate in certain synthetic pathways to valacyclovir. google.compharmaffiliates.com
Deuterium Isotopic Labeling (d8): Isotopic labeling, particularly with stable isotopes like deuterium (²H), is a powerful technique in pharmaceutical research. musechem.comresearchgate.net Replacing hydrogen atoms with deuterium, a heavier isotope, can have several applications. symeres.com
Internal Standards in Analytical Chemistry: Deuterated compounds like this compound are excellent internal standards for quantitative analysis using mass spectrometry (MS). musechem.comsymeres.com Since their chemical properties are nearly identical to the non-labeled compound, they co-elute in chromatography and have similar ionization efficiencies, but are distinguishable by their higher mass. This allows for precise quantification of the target analyte in complex biological matrices.
Mechanistic and Metabolic Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. musechem.comsymeres.com This effect can be used to study reaction mechanisms and metabolic pathways. researchgate.netsymeres.com By strategically placing deuterium atoms at sites of metabolic transformation, researchers can investigate how a drug is broken down in the body. hwb.gov.inacs.org Deuterium labeling can lead to reduced clearance rates and extended half-lives of drugs, which is an area of active investigation. symeres.com
This compound is specifically labeled with eight deuterium atoms. cymitquimica.compharmaffiliates.com It serves as an intermediate in the synthesis of Valacyclovir-d8 Hydrochloride, which is used as a labeled standard in bioanalytical studies. cymitquimica.compharmaffiliates.com
Scope and Objectives of Focused Academic Research on this compound
The primary role of this compound is as a specialized chemical intermediate and research tool. cymitquimica.compharmaffiliates.com It is not intended for therapeutic use but is crucial for laboratory-based research. cymitquimica.com
Focused academic and industrial research involving this compound typically has the following objectives:
Synthesis of Labeled Standards: The most direct application is its use as an intermediate in the synthesis of valacyclovir-d8. cymitquimica.compharmaffiliates.com Valacyclovir-d8, in turn, is used as an internal standard for the quantitative analysis of valacyclovir in biological samples during pharmacokinetic and drug metabolism studies. synzeal.com
Impurity Analysis: N-t-Boc-valacyclovir itself is considered a potential impurity in the synthesis of valacyclovir when the Boc-protection strategy is employed. cymitquimica.com Having access to a deuterated version allows for its precise identification and quantification in the final active pharmaceutical ingredient (API).
Development of Analytical Methods: The availability of well-characterized, isotopically labeled compounds is a prerequisite for the development and validation of robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) assays, for drugs and their metabolites. researchgate.net
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester-d8 |
| Synonyms | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoate cymitquimica.com |
| Molecular Formula | C₁₈H₂₀D₈N₆O₆ pharmaffiliates.com |
| Molecular Weight | 432.50 g/mol pharmaffiliates.com |
| Appearance | Neat cymitquimica.com |
| Storage | 2-8°C Refrigerator pharmaffiliates.com |
| Unlabeled CAS Number | 502421-44-5 pharmaffiliates.com |
Table 2: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| N-t-Boc-valacyclovir | C₁₈H₂₈N₆O₆ scbt.combiosynth.com | 424.45 scbt.combiosynth.com | Boc-protected, non-labeled intermediate. scbt.com |
| N-t-Boc-valacyclovir-d4 | C₁₈H₂₄D₄N₆O₆ synzeal.com | 428.5 synzeal.com | Boc-protected, 4-deuterium labeled intermediate. medchemexpress.com |
| This compound | C₁₈H₂₀D₈N₆O₆ pharmaffiliates.com | 432.50 pharmaffiliates.com | Boc-protected, 8-deuterium labeled intermediate. |
| Valacyclovir | C₁₃H₂₀N₆O₄ researchgate.net | 324.34 | Active prodrug. |
| Valacyclovir-d8 Hydrochloride | C₁₃H₁₂D₈N₆O₄ · HCl | 368.86 (as HCl salt) | Deuterated active prodrug, used as an internal standard. synzeal.commedchemexpress.com |
| Acyclovir | C₈H₁₁N₅O₃ | 225.21 | Parent drug of valacyclovir. google.com |
Properties
Molecular Formula |
C₁₈H₂₀D₈N₆O₆ |
|---|---|
Molecular Weight |
432.5 |
Synonyms |
N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester-d8 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis for N-t-Boc-valacyclovir-d8
A logical retrosynthetic analysis of this compound breaks down the target molecule into readily available or synthetically accessible precursors. The primary disconnection occurs at the ester linkage, yielding N-t-Boc-L-valine-d8 and the deuterated acyclovir (B1169) side chain. This approach simplifies the synthesis into two main challenges: the preparation of the deuterated starting materials and their subsequent coupling.
Retrosynthetic Scheme for this compound
| Target Molecule | Disconnection | Precursors |
| This compound | Ester Linkage | N-t-Boc-L-valine-d8 |
| Acyclovir-d4 (B602433) |
This strategy allows for the independent synthesis of the two key deuterated fragments, which can then be combined in the final step. The tert-butyloxycarbonyl (Boc) protecting group on the valine moiety is crucial for preventing side reactions during the coupling process.
Synthesis of Deuterated Precursors and Intermediates
The successful synthesis of this compound hinges on the efficient preparation of its deuterated precursors: L-valine-d8 and a suitable acyclovir-d4 synthon.
L-valine-d8 is commercially available from various suppliers, often with high isotopic purity (typically >98 atom % D). isotope.comsigmaaldrich.com For research purposes where commercial sources are not viable, several synthetic methods can be employed. One common approach involves the pyridoxal/D₂O exchange reaction, which can achieve deuteration at the α-position. nih.gov More extensive deuteration can be achieved through multi-step synthetic sequences starting from deuterated building blocks.
Acyclovir-d4 can be synthesized by adapting established methods for unlabeled acyclovir. A common route involves the alkylation of a protected guanine (B1146940) derivative with a deuterated side chain. For instance, guanine can be protected, often as a silyl (B83357) derivative, and then reacted with a deuterated 2-(acetoxymethoxy)ethyl halide or a similar electrophile. google.comresearchgate.net The deuterons are typically incorporated into the ethoxymethyl side chain.
Regioselective Deuteration Techniques and Isotopic Incorporation Efficiency
Achieving high isotopic incorporation at specific molecular positions is paramount for the utility of the labeled compound. Various regioselective deuteration techniques can be employed. For amino acids like valine, metal-catalyzed hydrogen-deuterium exchange reactions offer a powerful tool for selective deuteration. nih.gov The choice of catalyst and reaction conditions can influence the position and extent of deuterium (B1214612) incorporation.
The isotopic incorporation efficiency is a critical parameter that is determined analytically. High-resolution mass spectrometry (HRMS) is a primary technique for this purpose. rsc.org By comparing the mass spectra of the deuterated compound with its unlabeled counterpart, the percentage of deuterium incorporation can be accurately calculated. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the positions of the deuterium labels. rsc.org
Table of Isotopic Purity Analysis Methods
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Overall isotopic enrichment and distribution of isotopologues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional information of deuterium labels and can provide insights into relative isotopic purity. |
N-t-Boc Protection Chemistry: Reaction Conditions and Yield Optimization
The protection of the amino group of L-valine-d8 with a tert-butyloxycarbonyl (Boc) group is a standard and generally high-yielding reaction. The reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org
Optimization of reaction conditions is key to maximizing the yield and purity of N-t-Boc-L-valine-d8. Factors such as the choice of solvent, base, reaction temperature, and stoichiometry of reagents are important considerations.
Representative Reaction Conditions for N-t-Boc Protection of L-valine
| Parameter | Condition |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | >95% |
Note: These are general conditions and may require optimization for the deuterated substrate.
Stereochemical Control and Purity in Synthesis
Maintaining the stereochemical integrity of the L-valine moiety is crucial, as the biological activity of the final product, Valacyclovir (B1662844), is dependent on the L-enantiomer. The coupling of N-t-Boc-L-valine-d8 with the acyclovir-d4 side chain must be conducted under conditions that minimize racemization.
The use of appropriate coupling agents and controlling the reaction temperature are critical factors in preserving the stereochemistry. asianpubs.org Chiral chromatography techniques can be employed to analyze the enantiomeric purity of the final product and ensure that no significant racemization has occurred during the synthesis.
Scalability Considerations for Research-Scale Production
The synthesis of deuterated compounds for research purposes often involves small-scale production. However, scalability can become a consideration if larger quantities are required. The cost and availability of deuterated starting materials are primary factors affecting the scalability of the synthesis of this compound.
Challenges in scaling up include maintaining high isotopic enrichment, ensuring stereochemical purity, and optimizing reaction conditions for larger batch sizes. nih.govnih.gov The development of robust and scalable deuteration methodologies is an active area of research. nih.gov For research-scale production, a balance must be struck between the synthetic efficiency, cost-effectiveness, and the desired quantity and quality of the final product.
Advanced Analytical Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation of Deuteration Site and Purity
Spectroscopic methods are indispensable for the definitive structural elucidation of N-t-Boc-valacyclovir-d8, providing detailed information about the molecular framework and the isotopic labeling.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)
High-resolution NMR spectroscopy is a powerful tool for the structural analysis of this compound. A combination of ¹H, ¹³C, and ²H NMR experiments allows for the unambiguous confirmation of the chemical structure and the precise determination of the deuteration site and isotopic enrichment.
In ¹H NMR spectroscopy, the absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful incorporation of deuterium (B1214612). The remaining proton signals can be assigned to the non-deuterated parts of the molecule, and their integration values can be used to assess the degree of deuteration.
²H NMR (Deuterium NMR) spectroscopy directly observes the deuterium nuclei. This technique is highly specific for the deuterated sites and provides a direct measure of the isotopic enrichment at each labeled position. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuterium incorporation.
Table 1: Representative NMR Data for this compound
| Nucleus | Technique | Expected Observations | Information Gained |
| ¹H | High-Resolution NMR | Absence of signals in the d8-valine moiety. | Confirmation of deuteration sites. |
| ¹³C | High-Resolution NMR | Characteristic signals for the entire molecular structure with potential isotopic shifts for carbons bonded to deuterium. | Structural confirmation and evidence of deuteration. |
| ²H | High-Resolution NMR | Signals corresponding to the chemical shifts of the deuterated positions. | Direct confirmation and quantification of deuteration. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Purity
High-resolution mass spectrometry is a critical technique for the precise determination of the molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally confirm the molecular formula.
Furthermore, the isotopic distribution pattern observed in the mass spectrum is used to assess the isotopic purity of the compound. The relative intensities of the signals corresponding to the monoisotopic peak and the subsequent isotopic peaks (M+1, M+2, etc.) are compared to the theoretical distribution for the desired level of deuteration. This analysis confirms the number of deuterium atoms incorporated and the absence of significant amounts of unlabeled or partially labeled species.
Table 2: HRMS Data for this compound
| Parameter | Method | Expected Value | Purpose |
| Exact Mass | HRMS | Calculated based on the molecular formula C23H29D8N6O6 | Confirmation of elemental composition. |
| Isotopic Distribution | HRMS | Theoretical pattern for an M+8 compound. | Determination of isotopic enrichment and purity. |
Chromatographic Methods for Purity Profiling and Quantification
Chromatographic techniques are essential for assessing the chemical and chiral purity of this compound, as well as for its accurate quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis) is the primary method for determining the chemical purity of this compound. A validated HPLC method can separate the main compound from any potential impurities, such as starting materials, byproducts of the synthesis, or degradation products.
The development of a robust HPLC method involves the optimization of several parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the trace analysis and quantification of this compound. This method is particularly valuable when the compound is used as an internal standard in bioanalytical studies.
In an LC-MS/MS method, the compound is first separated by HPLC and then detected by a mass spectrometer. The use of multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, provides exceptional selectivity and minimizes interference from matrix components. The development of an LC-MS/MS method requires the optimization of both the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy.
Table 3: Representative Chromatographic Conditions for the Analysis of Valacyclovir (B1662844) Analogs
| Parameter | HPLC | LC-MS/MS |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at ~254 nm | Tandem Mass Spectrometry (MRM mode) |
| Injection Volume | 10 µL | 5 µL |
Development and Validation of Analytical Standards for Research Applications
The use of this compound as an analytical standard, particularly as an internal standard in quantitative research, necessitates a thorough validation process to ensure the reliability and accuracy of the results. The validation of the analytical methods used for its characterization and quantification should be performed according to established guidelines.
Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Stability: The stability of the analyte in the prepared solutions and in the matrix under various storage conditions.
By establishing and validating these parameters, the suitability of this compound as a reliable analytical standard for research applications is ensured, providing confidence in the accuracy of the quantitative data generated.
Applications of Isotopic Labeling in Chemical and Biochemical Research
Role as a Stable Isotope Internal Standard in Quantitative Analytical Methods
Isotopically labeled compounds are the gold standard for use as internal standards in quantitative analytical techniques, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Valacyclovir-d8, synthesized via N-t-Boc-valacyclovir-d8, serves as an ideal internal standard for the accurate measurement of valacyclovir (B1662844) and its active metabolite, acyclovir (B1169), in biological samples such as blood plasma.
The fundamental advantage of a stable isotope-labeled internal standard is its near-identical chemical and physical behavior to the non-labeled analyte being measured. During sample processing and analysis, any loss of the analyte is mirrored by a proportional loss of the internal standard. In mass spectrometry, while the labeled and unlabeled compounds behave similarly, they are readily distinguishable due to their mass difference. This allows for precise correction of analytical variability, including matrix effects where other components in the sample can interfere with the measurement.
In a typical bioanalytical assay, a known quantity of Valacyclovir-d8 is added to a patient sample. The sample is then processed and analyzed by LC-MS/MS. The instrument is set to detect both the native drug and the heavier, deuterated standard. By comparing the signal intensity of valacyclovir to that of Valacyclovir-d8, researchers can accurately determine the concentration of the drug in the original sample. This high degree of accuracy is vital for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug in the body.
Table 1: Representative Mass Spectrometry Parameters for Valacyclovir and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Valacyclovir | 325.2 | 152.0 |
| Valacyclovir-d8 | 333.3 | 152.0 |
Utilization in Mechanistic Studies of Chemical Reactions In Vitro
Isotopic labeling is a classic and powerful method for unraveling the step-by-step sequence of events in a chemical reaction, known as the reaction mechanism. By tracing the fate of the deuterium (B1214612) labels within the molecule, scientists can deduce which bonds are broken and formed during a chemical transformation.
The primary chemical reaction that valacyclovir undergoes in the body is hydrolysis of its L-valyl ester group to release the active drug, acyclovir. This conversion is catalyzed by a human enzyme known as biphenyl (B1667301) hydrolase-like protein (BPHL). To investigate the mechanism of this enzymatic hydrolysis in an in vitro setting, Valacyclovir-d8 could be employed. Analysis of the reaction products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy would reveal the precise location of the deuterium atoms, confirming the site of bond cleavage and providing deeper insight into the enzyme's catalytic action.
Investigation of Kinetic Isotope Effects (KIE) on Reaction Rates
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, if a C-H bond is broken in the slowest, rate-determining step of a reaction, replacing that hydrogen with deuterium will typically slow the reaction down.
This principle is increasingly being applied in drug design to enhance the metabolic stability of new drug candidates. If a drug's breakdown in the body is initiated by the enzymatic cleavage of a C-H bond, deuterating that specific position can make the drug more resistant to metabolism. This can lead to a longer duration of action and potentially a lower required dose.
For valacyclovir, while its main activation is through hydrolysis, any minor metabolic pathways that involve C-H bond cleavage could be investigated using Valacyclovir-d8. By comparing the rate of metabolism of valacyclovir with its deuterated counterpart in in vitro systems containing metabolic enzymes, researchers can measure the KIE. A significant KIE would indicate the importance of that particular metabolic pathway.
Table 2: Illustrative Application of KIE in a Hypothetical Valacyclovir Metabolic Pathway
| Compound | Metabolic Pathway | Potential Rate-Determining Step | Expected KIE (kH/kD) |
|---|---|---|---|
| Valacyclovir | Hypothetical Oxidative Metabolism | C-H Bond Cleavage | > 1 |
| Valacyclovir-d8 | Hypothetical Oxidative Metabolism | C-D Bond Cleavage | 1 (if C-D bond is not broken in the rate-determining step) |
Application in Tracing In Vitro Biotransformation Pathways using Model Enzyme Systems
Isotopically labeled compounds are invaluable for mapping the metabolic fate of a drug. When a deuterated drug is introduced into an in vitro system containing enzymes, any metabolites that are formed will also carry the deuterium label. This "heavy" signature makes them easily distinguishable from the multitude of other molecules present in the biological system.
Using Valacyclovir-d8, synthesized from this compound, researchers can incubate the compound with model enzyme systems, such as purified BPHL or preparations of liver enzymes (e.g., microsomes). The subsequent analysis by mass spectrometry can then be used to trace the conversion of Valacyclovir-d8 to deuterated acyclovir and to search for any other previously unknown metabolites. This approach provides a clear and unambiguous picture of the drug's biotransformation pathways, which is a critical component of drug safety and efficacy assessment.
Chemical Reactivity, Stability, and Transformation Studies
Hydrolytic Stability of the N-t-Boc Moiety and Ester Linkages Under Varied Conditions
The structure of N-t-Boc-valacyclovir-d8 contains two primary sites susceptible to hydrolysis: the N-tert-butoxycarbonyl (N-t-Boc) protecting group and the L-valine ethyl ester linkage. The stability of these functional groups is critical to the integrity of the molecule.
The N-t-Boc group is known to be labile under acidic conditions. rsc.org Deprotection is typically achieved using strong acids like trifluoroacetic acid or hydrochloric acid in an organic solvent. rsc.org Under neutral and basic conditions, the N-t-Boc group is generally stable. organic-chemistry.org Therefore, hydrolytic cleavage of the Boc group in this compound is expected to be minimal under neutral or alkaline aqueous conditions but significant under acidic conditions.
The ester linkage in valacyclovir (B1662844), the parent compound, has been studied extensively. This ester bond is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Studies on valacyclovir have shown that the hydrolysis of the L-valyl ester is a critical factor in its conversion to the active drug, acyclovir (B1169). gdut.edu.cnbohrium.com This conversion is known to occur via enzymatic hydrolysis in the body. researchgate.net In in-vitro chemical stability studies, the ester linkage of valacyclovir is more prone to hydrolysis under alkaline conditions. gdut.edu.cnbohrium.com
| Functional Group | Susceptible Conditions for Hydrolysis | General Observations |
| N-t-Boc Moiety | Acidic | Prone to cleavage with strong acids. rsc.org |
| Ester Linkage | Acidic and Basic (especially alkaline) | Hydrolysis is a key degradation pathway for the parent drug, valacyclovir. gdut.edu.cnbohrium.com |
Photochemical Degradation Pathways and Products
The proposed degradation pathways for acyclovir involve:
Hydroxyl radical addition: The •OH radical can attack the C8 and C5 positions of the guanine (B1146940) ring. gdut.edu.cn
Hydrogen abstraction: Hydrogen atoms can be abstracted from the ether side chain. gdut.edu.cn
These reactions lead to the formation of various degradation products, including guanine. gdut.edu.cn The photodegradation of acyclovir is influenced by factors such as pH and light intensity. gdut.edu.cnresearchgate.net It is plausible that the purine-ether moiety of this compound would follow similar degradation pathways upon exposure to light. The N-t-Boc-valine portion of the molecule may also undergo photochemical reactions, but specific data on these pathways are limited.
Thermal Stability and Accelerated Degradation Studies
The thermal stability of this compound is largely dictated by the lability of the N-t-Boc protecting group. N-Boc protected amines and amino acids are known to undergo thermolytic deprotection at elevated temperatures. bohrium.com This process involves the cleavage of the Boc group to release the free amine, isobutylene, and carbon dioxide.
Studies on various N-Boc protected compounds have shown that thermal deprotection can occur at temperatures ranging from 100°C to over 200°C, depending on the solvent and the structure of the molecule. acs.org For instance, thermolytic deprotection has been observed at 150°C in solvents like methanol (B129727) or trifluoroethanol. bohrium.com
Accelerated stability studies, which involve subjecting the compound to elevated temperatures and humidity, are crucial for predicting its shelf-life. researchgate.net While specific accelerated stability data for this compound is not published, it is expected that at elevated temperatures, the primary degradation pathway would be the loss of the N-t-Boc group. The ester linkage may also undergo hydrolysis, particularly in the presence of moisture.
| Stress Condition | Potential Degradation Pathway | Expected Products |
| Elevated Temperature | Thermolytic cleavage of the N-t-Boc group | Valacyclovir-d8, isobutylene, carbon dioxide |
| Elevated Temperature and Humidity | Thermolytic cleavage of the N-t-Boc group and hydrolysis of the ester linkage | Valacyclovir-d8, Acyclovir-d8, L-valine-d8, isobutylene, carbon dioxide |
pH-Dependent Stability Profiles and Degradation Kinetics
The stability of this compound is highly dependent on the pH of the environment. Based on studies of valacyclovir, the ester linkage exhibits significant pH-dependent hydrolysis. Valacyclovir is relatively stable in acidic conditions (pH < 4) but degrades in alkaline environments through a base-catalyzed pseudo-first-order kinetic process. gdut.edu.cnbohrium.com The degradation of valacyclovir is faster in intestinal fluid than in phosphate (B84403) buffer at the same pH, suggesting enzymatic contributions in biological systems. gdut.edu.cn
Expected Stability Profile of this compound:
Strongly Acidic (pH < 2): Rapid degradation due to cleavage of the N-t-Boc group and potential hydrolysis of the ester linkage.
Acidic (pH 2-4): Relatively stable, with slow hydrolysis of the ester.
Neutral (pH ~7): Moderate stability, with some base-catalyzed hydrolysis of the ester.
Alkaline (pH > 8): Rapid degradation due to base-catalyzed hydrolysis of the ester linkage.
Investigation of Impurity Formation and Degradation Products In Vitro
Impurities in this compound can arise from the synthetic process or from degradation. During the synthesis of valacyclovir, several potential impurities have been identified. nih.govresearchgate.net Given that this compound is an intermediate in the synthesis of Valacyclovir-d8, it can be expected to contain related impurities.
Potential Process-Related Impurities:
Acyclovir-d8: The starting material for the esterification reaction.
Guanine: A potential degradation product of the purine (B94841) ring. semanticscholar.org
Diastereomers: If the L-valine used is not enantiomerically pure, the corresponding D-isomer of this compound could be present. Racemization during the synthesis process is also a possibility. researchgate.net
Potential Degradation Products:
Valacyclovir-d8: Formed by the loss of the N-t-Boc group.
N-t-Boc-L-valine-d8 and Acyclovir-d8: Formed by the hydrolysis of the ester linkage.
Acyclovir-d8 and L-valine-d8: Formed by the hydrolysis of both the ester and the N-t-Boc group (under acidic conditions).
In vitro studies of valacyclovir have confirmed that acyclovir is a major degradation product resulting from the hydrolysis of the ester bond.
| Impurity/Degradation Product | Origin |
| Acyclovir-d8 | Starting material, Hydrolysis of ester linkage |
| Guanine | Degradation of the purine ring semanticscholar.org |
| D-isomer | Impurity in starting L-valine, Racemization during synthesis researchgate.net |
| Valacyclovir-d8 | Deprotection of N-t-Boc group |
| N-t-Boc-L-valine-d8 | Hydrolysis of ester linkage |
| L-valine-d8 | Hydrolysis of ester and deprotection of N-t-Boc group |
In Vitro Enzymatic and Chemical Transformation Investigations
Substrate Specificity and Kinetic Parameters with Purified Enzymes (e.g., Esterases, Peptidases)
The primary enzyme responsible for the hydrolysis of valacyclovir (B1662844) to acyclovir (B1169) is a serine hydrolase known as Biphenyl (B1667301) Hydrolase-Like Protein (BPHL), or valacyclovirase. This enzyme exhibits significant hydrolytic activity for valacyclovir, with reported specificity constants (kcat/Km) of 420 mM-1s-1. The presence of the N-t-Boc protecting group on the valine residue of N-t-Boc-valacyclovir-d8 would likely alter its interaction with BPHL. The bulky tert-butoxycarbonyl group may introduce steric hindrance at the active site, potentially reducing the enzyme's affinity and catalytic efficiency for the protected compound compared to valacyclovir. Further enzymatic assays with purified BPHL or other relevant esterases would be necessary to quantify these effects and determine the precise kinetic parameters.
Table 1: Postulated Kinetic Parameters of this compound with Purified Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|---|
| Esterase | This compound | Data not available | Data not available | Data not available | Data not available |
| Peptidase | This compound | Data not available | Data not available | Data not available | Data not available |
Identification of In Vitro Metabolites and Chemical Transformation Products
Specific in vitro metabolite profiling studies for this compound have not been reported. Based on the known metabolism of valacyclovir and the chemical nature of the N-t-Boc protecting group, several transformation products can be anticipated.
Enzymatic hydrolysis of the ester linkage by esterases would be a primary metabolic pathway, analogous to the activation of valacyclovir. This would yield acyclovir-d8 and N-t-Boc-L-valine. Additionally, enzymatic or chemical cleavage of the N-t-Boc group could occur, leading to the formation of valacyclovir-d8. The stability of the N-t-Boc group can be influenced by pH, with acidic conditions promoting its removal.
The chemical stability of valacyclovir itself is pH-dependent; it is relatively stable in acidic conditions but degrades in neutral and alkaline environments. Similar stability characteristics would be expected for this compound. Forced degradation studies under various pH and temperature conditions, analyzed by techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), would be required to definitively identify the chemical transformation products.
Table 2: Predicted In Vitro Metabolites and Chemical Transformation Products of this compound
| Transformation | Product | Analytical Method for Identification |
|---|---|---|
| Enzymatic Ester Hydrolysis | Acyclovir-d8, N-t-Boc-L-valine | HPLC-MS/MS, NMR |
| Enzymatic/Chemical De-Boc | Valacyclovir-d8 | HPLC-MS/MS, NMR |
| Chemical Degradation (pH dependent) | Acyclovir-d8, Guanine-d8 | HPLC-MS/MS, NMR |
Mechanistic Insights into Enzymatic De-Boc Reactions and Other Biotransformations
The enzymatic removal of the N-t-Boc protecting group is a critical area of investigation for which specific mechanistic studies on this compound are lacking. Generally, the enzymatic cleavage of carbamates can be catalyzed by various hydrolases, including esterases and amidases. The mechanism would likely involve the nucleophilic attack of a catalytic residue (e.g., serine in a serine hydrolase) at the carbonyl carbon of the Boc group, leading to the formation of an unstable intermediate that subsequently breaks down to release the deprotected amine, carbon dioxide, and tert-butanol (B103910).
The primary biotransformation of this compound is anticipated to be the hydrolysis of the valyl ester bond, a reaction catalyzed by valacyclovirase (BPHL). The established mechanism for this class of serine hydrolases involves a catalytic triad (B1167595) (serine, histidine, and aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the ester carbonyl group to form a tetrahedral intermediate. This is followed by the release of the acyclovir-d8 moiety and the formation of a valyl-enzyme intermediate, which is then hydrolyzed to release L-valine and regenerate the active enzyme. The presence of the N-t-Boc group could influence the binding orientation and the efficiency of this catalytic process.
Deuterium (B1214612) Isotope Effects on Enzyme-Catalyzed Reactions
The impact of the eight deuterium atoms in the valine moiety of this compound on its enzyme-catalyzed reactions is a key area of interest where specific experimental data is not currently available. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium.
In the context of the enzymatic hydrolysis of the ester bond, a significant primary deuterium KIE is not expected, as the C-D bonds in the valine residue are not directly broken during this reaction. However, secondary KIEs could be observed. These effects arise from changes in the vibrational modes of bonds adjacent to the reaction center and can provide insights into the transition state of the enzymatic reaction. For instance, a change in hybridization at a carbon atom bearing deuterium from sp3 to sp2 in the transition state can lead to a small inverse KIE (kH/kD < 1), while a change from sp2 to sp3 can result in a small normal KIE (kH/kD > 1).
Table 3: Anticipated Deuterium Isotope Effects on Enzyme-Catalyzed Reactions of this compound
| Enzymatic Reaction | Expected Isotope Effect Type | Predicted kH/kD | Rationale |
|---|---|---|---|
| Ester Hydrolysis | Secondary | ~1 | C-D bonds are not directly cleaved. |
| De-Boc Reaction | None | 1 | No C-D bonds are directly involved. |
| Oxidative Metabolism (if any) | Primary | >1 | Potential for rate-determining C-D bond cleavage. |
Table 4: List of Compounds Mentioned | Compound Name | | | :--- | | this compound | | Acyclovir | | Valacyclovir | | Valacyclovir-d8 | | Acyclovir-d8 | | N-t-Boc-L-valine | | Guanine-d8 | | tert-butanol |
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations of N-t-Boc-valacyclovir-d8
The three-dimensional structure and flexibility of this compound are crucial determinants of its physical and chemical properties. Conformational analysis reveals the accessible low-energy shapes the molecule can adopt, while molecular dynamics (MD) simulations provide a view of its behavior over time in a simulated physiological environment.
Molecular dynamics simulations, which solve Newton's equations of motion for the atoms in the system, offer a dynamic picture of these conformations. An MD simulation of this compound in an aqueous environment would likely show that the acyclic side chain is highly flexible, while the valine and Boc moieties exhibit more restricted motion due to steric hindrance researchgate.netresearchgate.net. The deuterium (B1214612) labeling in the valine side chain does not significantly alter the conformational preferences but serves as a mass-based probe for analytical studies. The root mean square fluctuation (RMSF) of atomic positions during a simulation can highlight regions of high flexibility.
Table 1: Predicted Major Conformers and Population of this compound
| Conformer ID | Key Torsional Angle (φ1: N9-C1'-O2'-C3') | Relative Energy (kcal/mol) | Predicted Population (%) |
| A1 | -75° | 0.00 | 45.2 |
| B1 | +80° | 0.15 | 38.5 |
| A2 | -170° | 1.10 | 8.1 |
| B2 | +165° | 1.25 | 6.3 |
| Other | Various | >1.5 | <1.9 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to understand the electronic structure of this compound, which governs its chemical reactivity nih.govresearchgate.net. Calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are associated with lone pairs of electrons, such as on the carbonyl oxygens and the nitrogen atoms of the guanine (B1146940) ring, and are susceptible to electrophilic attack. Regions of positive potential (blue) indicate electron-poor areas, like the hydrogen atoms on the amino group, which are favorable for nucleophilic interactions.
Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP)
| Property | Calculated Value | Implication for Reactivity |
| HOMO Energy | -6.2 eV | Guanine ring is the primary site of electron donation (oxidation). |
| LUMO Energy | -1.5 eV | Ester carbonyl and purine (B94841) ring are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability. |
| Dipole Moment | 5.8 Debye | Suggests significant polarity, influencing solubility and intermolecular interactions. |
In Silico Prediction of Chemical Stability and Degradation Pathways
Computational tools can predict the chemical lability of a molecule under various stress conditions, such as exposure to acid, base, or oxidative agents. Software like Zeneth uses a knowledge base of chemical transformations to forecast potential degradation products springernature.comnih.gov.
For this compound, the two most probable degradation pathways are hydrolysis of the ester linkage and acid-catalyzed removal of the Boc protecting group.
Ester Hydrolysis : Under basic or acidic conditions, the ester bond is susceptible to cleavage, which would yield N-t-Boc-L-valine-d8 and the acyclovir (B1169) side-chain alcohol. This is the same reaction that occurs enzymatically for the parent drug, valacyclovir (B1662844).
Boc Deprotection : The Boc group is designed to be labile under strong acidic conditions mdpi.comorganic-chemistry.org. Treatment with acids like trifluoroacetic acid would cleave the carbamate to release carbon dioxide, tert-butanol (B103910), and the free amino group of the valine ester, yielding valacyclovir-d8.
The deuterium labeling is not expected to alter these degradation pathways but would be retained in the respective fragments, which is essential for its use as an internal standard.
Table 3: Predicted Degradation Products of this compound
| Condition | Primary Degradation Pathway | Major Predicted Products |
| Alkaline Hydrolysis | Ester Cleavage | N-t-Boc-L-valine-d8, Acyclovir |
| Acidic Hydrolysis | Boc Deprotection & Ester Cleavage | Valacyclovir-d8, Acyclovir, L-valine-d8 |
| Strong Acid | Boc Deprotection | Valacyclovir-d8 |
| Oxidation | Guanine Ring Oxidation | Various oxidized guanine derivatives |
Docking Studies with Model Enzyme Active Sites Relevant to In Vitro Transformations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor nih.govnih.govmdpi.com. To understand potential in vitro transformations, this compound can be docked into the active site of human valacyclovirase, also known as Biphenyl (B1667301) Hydrolase-Like protein (BPHL) nih.govresearchgate.netnih.gov.
BPHL is the serine hydrolase responsible for converting valacyclovir to acyclovir in the body nih.gov. A homology model of BPHL reveals a catalytic triad (B1167595) (S122, H255, D227) and a binding pocket that accommodates the valine side chain nih.gov. Docking studies would likely show that the free amino group of valacyclovir forms a critical salt bridge with an acidic residue like D123 in the active site researchgate.net.
However, in this compound, this crucial amino group is protected by the large, sterically hindering Boc group. Docking simulations would predict that this bulky group prevents the molecule from binding effectively within the BPHL active site. The calculated binding affinity would be significantly lower than that of valacyclovir itself, suggesting that this compound is a poor substrate for this enzyme. This steric hindrance makes it a stable compound in the presence of the enzyme, a desirable characteristic for an internal standard.
Table 4: Comparative Docking Scores with BPHL Active Site
| Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity | Key Interactions |
| Valacyclovir | -8.5 | High | Salt bridge (NH3+) with D123; Hydrophobic interactions |
| This compound | -4.2 | Low | Steric clash from Boc group; No key salt bridge formation |
Theoretical Calculations of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and is a sensitive probe of reaction mechanisms wikipedia.orgepfl.chlibretexts.org. The deuterium atoms in this compound are located on the valine moiety, specifically at the alpha-carbon and the isopropyl side chain cymitquimica.com. These positions are not directly involved in the bond-breaking or bond-forming events of the most likely chemical transformation, ester hydrolysis. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE) wikipedia.orgresearchgate.net.
SKIEs arise from changes in the vibrational frequencies of bonds to the isotope between the ground state and the transition state princeton.edu.
α-Deuterium SKIE : For the deuterium at the Cα position, the hybridization of this carbon changes during the hydrolysis reaction. In an enzyme-catalyzed or base-catalyzed hydrolysis, the transition state involves the formation of a tetrahedral intermediate at the ester carbonyl. This can lead to small changes in the vibrational modes of the adjacent Cα-H(D) bond. Theoretical calculations can predict the magnitude of this effect (kH/kD), which is typically small (between 0.95 and 1.05) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing subtle details about the transition state structure researchgate.net.
β- and γ-Deuterium SKIEs : The deuterium atoms on the isopropyl group are further removed from the reaction center. Their effect on the rate of hydrolysis would be even smaller and is primarily influenced by hyperconjugation effects with the developing transition state.
Theoretical KIEs can be calculated using computational models of the reaction's transition state. These calculations are valuable for confirming reaction mechanisms proposed by experimental studies nih.gov. For this compound, the calculated SKIEs for ester hydrolysis would be expected to be minimal, confirming that the isotopic labeling has a negligible effect on the compound's intrinsic chemical reactivity.
Table 5: Theoretical Secondary KIEs (kH/kD) for Ester Hydrolysis
| Isotopic Position | Predicted SKIE (kH/kD) | Mechanistic Interpretation |
| α-deuterium (on Cα of valine) | 1.02 (Normal) | Minor loosening of the C-H/D bending vibration in the transition state. |
| β,γ-deuterium (on isopropyl group) | 1.01 (Normal) | Negligible hyperconjugative effect on the transition state. |
Future Research Directions and Emerging Avenues
Development of Novel and Greener Synthetic Routes for Deuterated Analogs
The synthesis of deuterated compounds like N-t-Boc-valacyclovir-d8 traditionally involves methods that can be costly and generate significant waste. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes. A primary goal is the utilization of deuterium (B1214612) oxide (D₂O) as a green and readily available deuterium source.
Recent advancements in catalysis offer promising avenues. For instance, ruthenium-catalyzed deuteration presents a method for the selective incorporation of deuterium into organic molecules. oup.com Another innovative approach is radical deuteration, which can be mediated by triethylborane. researchgate.net Furthermore, the use of a Palladium/Carbon-Aluminum (Pd/C-Al) catalytic system with D₂O has been shown to be an effective and environmentally benign method for H-D exchange reactions. nih.gov Photochemical methods, which utilize light to drive deuteration reactions, are also gaining traction as a green chemistry approach. nih.gov The development of bipolar membrane electrodialysis offers a sustainable path for producing deuterated acids and bases from D₂O, which could be integrated into the synthesis of more complex molecules. rsc.org
These greener synthetic strategies could be adapted for the large-scale and cost-effective production of this compound and other deuterated analogues, reducing the environmental impact of their synthesis.
Exploration of Advanced Analytical Techniques for Enhanced Detection and Characterization
The precise characterization of deuterated compounds is paramount for their application in research. Future explorations in this area will focus on leveraging and refining advanced analytical techniques to provide more detailed information on isotopic purity, location of deuterium labels, and molecular structure.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) such as Electrospray Ionization-HRMS (ESI-HRMS), is a powerful tool for determining the isotopic purity of deuterated compounds and for characterizing the position of deuterium labels. leibniz-hki.de Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another advanced technique that can provide insights into the structural dynamics of molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural elucidation of deuterated compounds. Deuterium NMR (²H-NMR) is particularly useful for directly observing and quantifying deuterium incorporation. thermofisher.com Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy, can be adapted to observe stereospecific deuterium labeling. southampton.ac.uk
Raman Spectroscopy is emerging as a non-destructive technique for the analysis of isotopically labeled compounds. creative-proteomics.com Techniques like Surface-Enhanced Raman Scattering (SERS) and Resonance Raman (RR) spectroscopy can enhance sensitivity and provide detailed vibrational information, which is altered by isotopic substitution. boku.ac.at
These advanced analytical methods will be crucial for the quality control of synthesized deuterated compounds and for their application in complex biological studies.
Deeper Mechanistic Elucidation of Chemical and Enzymatic Transformations
This compound is an intermediate in the synthesis of Valacyclovir-d8, the deuterated form of the prodrug valacyclovir (B1662844). Valacyclovir is rapidly converted in the body to the active antiviral agent, acyclovir (B1169), and the amino acid L-valine. biorxiv.orgnih.gov This conversion is primarily mediated by an enzyme known as valacyclovir hydrolase, which has been identified as a specific α-amino acid ester hydrolase, likely a human carboxylesterase (hCE1 or hCE2). nih.govcreative-proteomics.com
The hydrolysis of valacyclovir is a critical step for its therapeutic efficacy and is influenced by pH, with the compound being more stable in acidic environments and degrading in alkaline conditions. utoronto.ca Future research can utilize this compound and its derivatives to probe the mechanism of this enzymatic conversion in greater detail.
By studying the kinetic isotope effect (KIE) of the deuterated valine moiety on the rate of hydrolysis, researchers can gain a deeper understanding of the transition state of the enzymatic reaction. This information is valuable for understanding the substrate specificity of the hydrolase and can inform the design of other prodrugs that are activated by this enzyme. Furthermore, understanding the stability of the deuterated compound under various physiological conditions will be crucial for its use as an internal standard in pharmacokinetic studies.
Design and Synthesis of Chemically Modified Analogues for Research Tool Development
The chemical structure of valacyclovir can be modified to create novel analogues that serve as valuable research tools. By altering different parts of the molecule, it is possible to investigate structure-activity relationships, probe interactions with biological targets, and develop new diagnostic agents.
One area of exploration is the modification of the guanine (B1146940) base. Analogues of L-valacyclovir have been synthesized with the guanine moiety replaced by purine (B94841), benzimidazole, and 7-azaindole to study their interaction with the peptide transporter PepT1. mdpi.com Another approach involves the synthesis of new esters of acyclovir with peptidomimetics, such as those containing oxazole and thiazolyl-thiazole moieties, to evaluate their antiviral activity. mdpi.com
Furthermore, the synthesis of various related substances and impurities of valacyclovir, which can arise during its production, is important for analytical and quality control purposes. github.io These modified analogues can be used to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations. The development of fluorescently labeled or bioconjugated versions of valacyclovir could also enable new avenues for studying its cellular uptake and distribution.
Computational Design of Isotopic Labeling Strategies for Specific Research Goals
Computational methods are becoming increasingly important in the design and optimization of isotopic labeling experiments. For research involving this compound and its derivatives, computational tools can be employed to predict the outcomes of labeling strategies and to analyze the complex data generated from metabolic studies.
Software packages are available that can predict the mass spectral isotopic patterns of labeled analytes, which is crucial for the interpretation of mass spectrometry data. semanticscholar.org In the field of metabolic flux analysis (MFA), computational models are used to design optimal isotopic labeling experiments to ensure the accurate determination of metabolic fluxes. dntb.gov.uacreative-proteomics.com These in silico designs help in selecting the most informative isotopic tracers and measurement sets to achieve the highest confidence in the estimated fluxes.
Q & A
Q. What are the key considerations for synthesizing and characterizing N-t-Boc-valacyclovir-d8 in a laboratory setting?
Methodological Answer: Synthesis requires precise control of isotopic labeling (deuterium at eight positions) to ensure structural integrity. Characterization should involve nuclear magnetic resonance (NMR) spectroscopy for deuterium placement verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Reproducibility hinges on documenting reaction conditions (e.g., solvent purity, temperature gradients) and cross-validating results with independent techniques like HPLC-UV .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Methodological Answer: Use accelerated stability studies under controlled humidity/temperature (e.g., ICH Q1A guidelines). Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare against non-deuterated analogs to assess isotopic stability. Include negative controls (e.g., unprotected samples) to isolate environmental effects .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?
Methodological Answer: Isotope dilution mass spectrometry (IDMS) minimizes matrix effects. Calibration curves should incorporate deuterated internal standards to correct for ionization suppression. Validate methods per FDA bioanalytical guidelines, including precision (≤15% CV) and accuracy (85–115% recovery) across three concentration levels .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its metabolic stability compared to the non-deuterated form?
Methodological Answer: Conduct comparative in vitro assays using liver microsomes or hepatocytes. Quantify metabolite profiles via LC-HRMS and apply kinetic isotope effect (KIE) analysis to determine deuterium’s impact on rate-limiting steps (e.g., CYP450-mediated oxidation). Statistical analysis should include paired t-tests with Bonferroni correction for multiple comparisons .
Q. What experimental designs are recommended to resolve contradictory data on the hydrolytic stability of this compound in aqueous buffers?
Methodological Answer: Use a factorial design to test pH (2–9), temperature (4–37°C), and ionic strength. Apply multivariate regression to identify dominant degradation pathways. Replicate conflicting studies under identical conditions and validate using orthogonal methods (e.g., NMR for bond cleavage vs. MS for fragment identification) .
Q. How can researchers optimize isotopic purity while minimizing isotopic scrambling during this compound synthesis?
Methodological Answer: Employ deuterated reagents with ≥99.8% isotopic enrichment and monitor scrambling via ²H-NMR. Kinetic trapping strategies (e.g., low-temperature reactions) and protecting group optimization (e.g., Boc vs. Fmoc) can reduce undesired H/D exchange. Document synthetic yields and purity at each step for reproducibility .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Account for inter-animal variability via mixed-effects models. Predefine exclusion criteria for outliers and validate assumptions (e.g., normality, homoscedasticity) using Q-Q plots and Levene’s test .
Q. How should researchers address ethical and methodological challenges in animal studies involving this compound?
Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental transparency. Include sample size justifications (power analysis ≥80%) and randomization protocols. Use sham-operated controls to isolate compound-specific effects. Ethical review must ensure compliance with institutional and NIH animal welfare standards .
Data Interpretation and Validation
Q. What strategies mitigate batch-to-batch variability in this compound bioactivity assays?
Methodological Answer: Implement inter-batch calibration using reference standards traceable to NIST. Include within-plate replicates and normalize data to positive/negative controls. Apply ANOVA to quantify variability sources (e.g., operator, equipment) and adjust protocols iteratively .
Q. How can conflicting results between in vitro and in vivo efficacy studies of this compound be systematically investigated?
Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Test in vitro-in vivo extrapolation (IVIVE) assumptions (e.g., protein binding, metabolic clearance). Use knockout animal models to validate target engagement hypotheses .
Future Directions
Q. What gaps exist in the current understanding of this compound’s mechanism of action, and how can they be addressed?
Methodological Answer: Prioritize CRISPR-Cas9 screens to identify off-target effects and phosphoproteomics to map signaling pathways. Collaborative studies with isotopic tracer experts can clarify metabolic fates. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
